Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a chemical compound with the molecular formula C14H15FO3. This compound is known for its unique structure, which includes a fluoro and methoxy group attached to an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves several steps. One common method includes the reaction of 6-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can be compared with other similar compounds such as:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound also contains a fluoro-substituted indene moiety but differs in its functional groups, leading to different chemical and biological properties.
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the fluoro and methoxy groups, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H15FO3 |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
ethyl (2E)-2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3/b10-7+ |
InChI Key |
FBEXIOCXOBDPSZ-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=CC(=C(C=C21)F)OC |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.